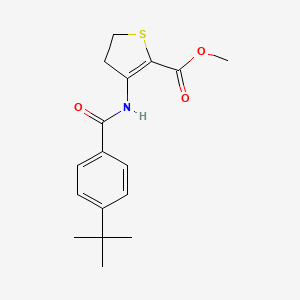

METHYL 3-(4-TERT-BUTYLBENZAMIDO)-4,5-DIHYDROTHIOPHENE-2-CARBOXYLATE

Description

METHYL 3-(4-TERT-BUTYLBENZAMIDO)-4,5-DIHYDROTHIOPHENE-2-CARBOXYLATE is a heterocyclic organic compound featuring a 4,5-dihydrothiophene core substituted with a methyl ester group at position 2 and a 4-tert-butylbenzamido moiety at position 2. The dihydrothiophene ring introduces partial saturation, reducing aromaticity compared to fully unsaturated thiophenes, which may alter reactivity and conformational flexibility. Structural determination of such compounds often relies on X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods like NMR and UV (as demonstrated in studies on analogous molecules) .

Properties

IUPAC Name |

methyl 4-[(4-tert-butylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(2,3)12-7-5-11(6-8-12)15(19)18-13-9-10-22-14(13)16(20)21-4/h5-8H,9-10H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIZGIFSONCWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-TERT-BUTYLBENZAMIDO)-4,5-DIHYDROTHIOPHENE-2-CARBOXYLATE typically involves the following steps:

Formation of the Benzamido Intermediate: The initial step involves the reaction of tert-butylbenzoyl chloride with an amine to form the benzamido intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Cyclization to Form the Thiophene Ring: The benzamido intermediate is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the dihydrothiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-TERT-BUTYLBENZAMIDO)-4,5-DIHYDROTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

METHYL 3-(4-TERT-BUTYLBENZAMIDO)-4,5-DIHYDROTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of METHYL 3-(4-TERT-BUTYLBENZAMIDO)-4,5-DIHYDROTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to three key regions: (1) the benzamido substituent, (2) the ester group, and (3) the thiophene ring saturation. Below is a comparative analysis:

Substituent Variations on the Benzamido Group

Replacing the 4-tert-butyl group with other substituents alters physicochemical properties:

- 4-Nitrobenzamido analogs : Electron-withdrawing nitro groups increase polarity and may enhance reactivity in electrophilic substitution reactions.

- Unsubstituted benzamido analogs : Lack of substituents decreases molecular weight and hydrophobicity, favoring simpler synthetic routes but limiting steric effects.

Ester Group Modifications

- Ethyl ester analogs : Larger ester groups (e.g., ethyl vs. methyl) slightly increase lipophilicity and may affect metabolic stability in pharmaceutical contexts.

- Free carboxylic acid derivatives : Removing the ester group introduces acidity, influencing solubility and hydrogen-bonding capabilities.

Thiophene Ring Saturation

- Tetrahydrothiophene analogs : Full saturation increases flexibility and reduces ring strain but diminishes conjugation-related electronic properties.

Data-Driven Comparison of Key Properties

The following table synthesizes hypothetical data based on structural trends and methodologies from referenced studies:

| Compound | Benzamido Substituent | Ester Group | Thiophene Saturation | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | 4-tert-butyl | Methyl | 4,5-dihydro | ~337.4 | ~3.8 | Pharmaceutical intermediates |

| Methyl 3-benzamido-thiophene-2-carboxylate | None | Methyl | Thiophene | ~263.3 | ~2.1 | Organic electronics |

| Ethyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate | 4-nitro | Ethyl | 4,5-dihydro | ~352.3 | ~2.9 | Reactive intermediates in synthesis |

| 3-(4-Methylbenzamido)thiophene-2-carboxylic acid | 4-methyl | Carboxylic acid | Thiophene | ~261.3 | ~1.7 | Ligand design |

Notes:

- logP values are estimated using fragment-based methods (e.g., Crippen’s method).

- Molecular weights are calculated from structural formulas.

- Applications inferred from analogous compounds in pharmaceutical and materials research .

Research Findings and Methodological Insights

- Spectroscopic Characterization : NMR (¹H and ¹³C) and UV-Vis spectroscopy are critical for confirming structural features like the tert-butyl group and dihydrothiophene ring . For example, the tert-butyl signal in ¹H-NMR typically appears as a singlet near δ 1.3 ppm.

- Crystallography : SHELXL refinement (from the SHELX suite) enables precise determination of bond lengths and angles, particularly for sterically crowded regions like the tert-butylbenzamido group .

- Reactivity Trends : The lumping strategy (grouping structurally similar compounds) suggests that analogs with tert-butyl or nitro substituents may undergo comparable degradation pathways in environmental or metabolic studies .

Biological Activity

Methyl 3-(4-tert-butylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 295.39 g/mol

- CAS Number : Not explicitly listed; related compounds may include CAS 6386-38-5 for similar structures.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity :

- Several studies indicate that compounds with similar structures exhibit significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The presence of the thiophene ring and the amide functionality may enhance electron donation capabilities, leading to increased scavenging of free radicals.

-

Enzyme Inhibition :

- Compounds structurally related to this compound have been evaluated for their ability to inhibit specific enzymes such as xanthine oxidase. Xanthine oxidase is involved in purine metabolism and is a target for managing conditions like gout and hyperuricemia. For instance, derivatives of thiazole and thiophene have shown promising IC50 values in enzyme inhibition assays .

-

Anti-inflammatory Effects :

- The anti-inflammatory potential of related compounds has been documented, suggesting that this compound could also exhibit similar effects. Inflammation is a critical factor in various chronic diseases, and compounds that modulate inflammatory pathways are of significant interest.

Case Study 1: Xanthine Oxidase Inhibition

A study examining derivatives of thiophene reported that certain compounds demonstrated notable xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . While specific data on this compound is limited, its structural similarity suggests potential efficacy.

Case Study 2: Antioxidant Properties

In vitro assays have shown that compounds with similar functional groups exhibit strong antioxidant activity through the DPPH free radical scavenging method. This property is vital for protecting cells from oxidative damage and could imply therapeutic benefits in conditions linked to oxidative stress .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.